molecular formula C17H22N6O2 B11472623 Propan-2-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11472623
M. Wt: 342.4 g/mol
InChI Key: ZSNDTQAIYZYOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused with a pyrimidine ring, which is further substituted with a dimethylaminophenyl group and a propan-2-yl ester group.

Preparation Methods

The synthesis of PROPAN-2-YL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . The reaction conditions often include the use of p-toluenesulfonic acid (pTSA) as a catalyst in ethanol under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methyl group allows for oxidation reactions, potentially forming carboxylic acids.

    Reduction: The nitro group in the dimethylaminophenyl moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

PROPAN-2-YL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to interfere with biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other tetrazolopyrimidine derivatives, such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of PROPAN-2-YL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

propan-2-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H22N6O2/c1-10(2)25-16(24)14-11(3)18-17-19-20-21-23(17)15(14)12-6-8-13(9-7-12)22(4)5/h6-10,15H,1-5H3,(H,18,19,21)

InChI Key

ZSNDTQAIYZYOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.